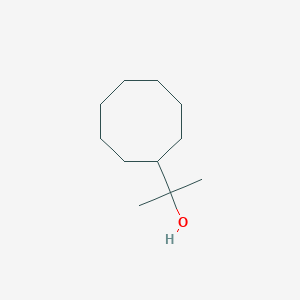

2-cyclooctylpropan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

16624-06-9 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2-cyclooctylpropan-2-ol |

InChI |

InChI=1S/C11H22O/c1-11(2,12)10-8-6-4-3-5-7-9-10/h10,12H,3-9H2,1-2H3 |

InChI Key |

SSIKICQJPUCGEG-UHFFFAOYSA-N |

SMILES |

CC(C)(C1CCCCCCC1)O |

Canonical SMILES |

CC(C)(C1CCCCCCC1)O |

Other CAS No. |

16624-06-9 |

Synonyms |

α,α-Dimethylcyclooctanemethanol |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclooctylpropan 2 Ol

Strategic Approaches to Tertiary Alcohol Formation with Cyclooctyl Moieties

The direct formation of the tertiary alcohol 2-cyclooctylpropan-2-ol often involves the nucleophilic addition of an organometallic reagent to a suitable ketone. The choice between Grignard reagents and organolithium compounds can significantly influence reaction efficiency and outcomes.

Grignard Reagent Mediated Synthesis from Cyclooctyl Ketones

A primary and highly effective method for the synthesis of this compound is the Grignard reaction. libretexts.orgpressbooks.pub This reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. libretexts.org In this specific case, methylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclooctyl methyl ketone.

The reaction proceeds via a tetrahedral intermediate, which upon acidic workup, yields the desired tertiary alcohol. libretexts.org Grignard reagents are known for their ability to form new carbon-carbon bonds, making them invaluable in the synthesis of complex alcohols from simpler ketone and aldehyde precursors. pressbooks.pub The general scheme for this reaction is as follows:

Step 1: Formation of the Grignard Reagent: Methyl bromide is reacted with magnesium metal in an ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form methylmagnesium bromide. The ether solvent is crucial as it stabilizes the Grignard reagent through coordination. libretexts.org

Step 2: Nucleophilic Addition: The Grignard reagent is then added to a solution of cyclooctyl methyl ketone. The nucleophilic methyl group attacks the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. libretexts.org

Step 3: Protonation: The reaction mixture is treated with a dilute acid (e.g., aqueous HCl or H₂SO₄) to protonate the alkoxide and yield this compound. libretexts.org

| Reactant 1 | Reactant 2 | Product |

| Cyclooctyl methyl ketone | Methylmagnesium bromide | This compound |

| Acetone (B3395972) | Cyclooctylmagnesium bromide | This compound |

This table illustrates the two primary Grignard-based synthetic routes to this compound.

It is also conceivable to synthesize this compound by reacting cyclooctylmagnesium bromide with acetone. This alternative route underscores the versatility of the Grignard reaction in assembling tertiary alcohols. libretexts.org

Organolithium Chemistry in the Formation of this compound

Organolithium reagents serve as a powerful alternative to Grignard reagents for the synthesis of tertiary alcohols. libretexts.orgwikipedia.org These reagents are generally more reactive than their Grignard counterparts, which can be advantageous in certain synthetic scenarios. youtube.com The synthesis of this compound using an organolithium reagent would typically involve the reaction of methyllithium (B1224462) with cyclooctyl methyl ketone.

The mechanism is analogous to the Grignard reaction, involving nucleophilic attack of the highly polarized carbon-lithium bond on the carbonyl carbon. libretexts.org Organolithium reagents are prepared by reacting an alkyl halide with lithium metal, a reaction that is highly exothermic. wikipedia.org

| Reagent | Substrate | Key Feature |

| Methyllithium | Cyclooctyl methyl ketone | Higher reactivity than Grignard reagents |

| Cyclooctyllithium | Acetone | Alternative organolithium route |

This table highlights the organolithium-based approaches to the target molecule.

The enhanced reactivity of organolithium reagents can sometimes lead to side reactions, but for a relatively straightforward addition to a ketone, they are highly effective. youtube.com

Multi-Step Synthesis Utilizing Precursors such as Diethyl Malonate

An alternative, albeit more complex, approach to this compound involves a multi-step synthesis starting from diethyl malonate. This method offers a high degree of control and flexibility in constructing the carbon skeleton.

Elaboration of Malonate Esters to β-Keto Esters

The malonic ester synthesis is a versatile method for preparing carboxylic acids. youtube.com In this context, it can be adapted to create a β-keto ester, which is a key intermediate for the synthesis of the target tertiary alcohol.

The synthesis begins with the deprotonation of diethyl malonate using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. youtube.com This nucleophilic enolate can then be alkylated with a suitable electrophile, in this case, a cyclooctyl halide (e.g., cyclooctyl bromide). This step introduces the cyclooctyl group onto the malonic ester framework.

Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating would yield cyclooctylacetic acid. To arrive at the desired β-keto ester, a different strategy is employed after the initial alkylation. The mono-alkylated malonic ester can be acylated, for instance, with acetyl chloride, to introduce the second necessary group.

Subsequent Conversion to Tertiary Alcohol Functionality

Once the appropriate β-keto ester, ethyl 2-cyclooctyl-3-oxobutanoate, is synthesized, it can be readily converted to this compound. This transformation is typically achieved through the addition of an organometallic reagent, such as a Grignard reagent or an organolithium reagent.

Reacting the β-keto ester with two equivalents of methylmagnesium bromide will lead to the formation of the tertiary alcohol. The first equivalent of the Grignard reagent will deprotonate the acidic α-proton, while the second equivalent will add to the ketone carbonyl. A subsequent addition to the ester carbonyl after the initial ketone has reacted will also occur, ultimately leading to the desired product after an acidic workup. libretexts.org

Catalytic Hydrogenation Routes to Saturated Cyclooctyl Alcohols from Unsaturated Precursors

While not a direct synthesis of this compound, catalytic hydrogenation is a crucial technique for preparing the saturated cyclooctyl precursors required for the aforementioned synthetic routes. For instance, if the starting material was a cyclooctenyl derivative, catalytic hydrogenation would be employed to saturate the carbon-carbon double bond within the ring.

This process typically involves reacting the unsaturated precursor with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is usually carried out under pressure in a suitable solvent. This method is highly efficient for converting alkenes to their corresponding alkanes, thus providing the saturated cyclooctyl framework necessary for subsequent functional group manipulations to form this compound.

| Unsaturated Precursor | Reagents | Product |

| Cyclooctenyl methyl ketone | H₂, Pd/C | Cyclooctyl methyl ketone |

| 1-Cyclooctenyl-1-phenylethanone | H₂, PtO₂ | Cyclooctyl phenyl ketone |

This table provides examples of catalytic hydrogenation to produce saturated cyclooctyl ketones, which are precursors to the target alcohol.

Stereoselective Synthesis of Related Cyclooctyl Alcohol Analogues

Stereoselective synthesis is a critical consideration in the preparation of chiral molecules, where the spatial arrangement of atoms can significantly influence the compound's biological activity and material properties. However, in the case of this compound, the molecule is achiral as it does not possess a stereocenter. The carbon atom bearing the hydroxyl group is attached to two identical methyl groups, precluding the existence of enantiomers or diastereomers.

Therefore, the principles of stereoselective synthesis are not directly applicable to the preparation of this compound itself. Should a research objective require the synthesis of chiral analogues, such as those where one of the methyl groups is replaced by a different substituent, then stereoselective methods would become paramount. Such strategies could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The synthesis of this compound is most commonly achieved via a Grignard reaction. organicchemistrytutor.comnih.gov This venerable organometallic reaction involves the addition of a Grignard reagent, in this case, cyclooctylmagnesium bromide, to a ketone, acetone. socratic.org The general reaction is depicted below:

Cyclooctylmagnesium bromide + Acetone → this compound

While the reaction is robust, optimizing the conditions is crucial for maximizing the yield and ensuring the purity of the final product. Several factors can be systematically varied to achieve this.

Key Optimization Parameters:

Purity of Reactants and Solvent: Grignard reagents are highly reactive and sensitive to moisture and protic impurities. socratic.org The use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), and freshly prepared or purified Grignard reagent is essential to prevent quenching of the reagent and the formation of byproducts.

Temperature Control: The Grignard reaction is exothermic. Maintaining a low temperature during the addition of the ketone to the Grignard reagent helps to control the reaction rate, minimize side reactions such as enolization of the ketone, and prevent the formation of Wurtz-type coupling products.

Rate of Addition: Slow, dropwise addition of the ketone to the Grignard solution ensures that the ketone is always in the presence of an excess of the Grignard reagent, which can help to suppress side reactions.

Reaction Time and Temperature: After the initial addition, the reaction mixture is typically stirred for a period to ensure complete conversion. The optimal time and temperature for this step can be determined experimentally.

Work-up Procedure: The work-up procedure, which involves quenching the reaction and hydrolyzing the magnesium alkoxide intermediate, is critical for isolating the pure alcohol. A careful aqueous work-up, often with a saturated ammonium (B1175870) chloride solution, followed by extraction and purification steps like distillation or chromatography, is necessary to remove magnesium salts and other impurities.

Hypothetical Optimization Study:

To illustrate the optimization process, the following data table presents a hypothetical set of experiments designed to enhance the yield and purity of this compound.

| Experiment | Solvent | Temperature (°C) | Addition Time (min) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Diethyl Ether | 0 | 30 | 1 | 75 | 90 |

| 2 | THF | 0 | 30 | 1 | 80 | 92 |

| 3 | THF | -20 | 60 | 2 | 85 | 95 |

| 4 | THF | 0 | 60 | 2 | 82 | 94 |

| 5 | THF | -20 | 30 | 2 | 88 | 97 |

| 6 | THF | -20 | 60 | 4 | 90 | 98 |

In this hypothetical study, experiment 6, utilizing THF as the solvent at a low temperature with a longer addition and reaction time, would represent the optimized conditions for achieving the highest yield and purity of this compound.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Cyclooctylpropan 2 Ol

Acid-Catalyzed Dehydration and Olefin Product Distribution

The acid-catalyzed dehydration of tertiary alcohols like 2-cyclooctylpropan-2-ol proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgchemguide.co.uk The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid or phosphoric acid, converting it into a good leaving group (water). chemguide.co.uk Subsequent departure of the water molecule generates a relatively stable tertiary carbocation. chemguide.co.uk The final step involves the removal of a proton from a carbon atom adjacent to the positively charged carbon by a weak base (like water or the conjugate base of the acid) to form a double bond. libretexts.org

The structure of this compound allows for the formation of several possible olefin products, depending on which proton is abstracted. The distribution of these products is generally governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. youtube.com However, steric factors and the relative stability of the resulting alkenes, including endocyclic versus exocyclic double bonds, also play a crucial role.

The potential olefin products from the dehydration of this compound are detailed below:

| Product Name | Structure | Type | Comments |

| 1-cyclooctyl-1-methylethene | Exocyclic | Formed by removal of a proton from one of the methyl groups. | |

| (E/Z)-1-(prop-1-en-2-yl)cyclooctene | Endocyclic | Formed by removal of a proton from the C2 position of the cyclooctyl ring. This is a tetrasubstituted alkene and likely the major product according to Zaitsev's rule. | |

| 1-(prop-1-en-2-yl)cyclooct-2-ene | Endocyclic | Formed by removal of a proton from the C8 position of the cyclooctyl ring. |

The formation of 1-(prop-1-en-2-yl)cyclooctene is generally favored due to the higher stability of the tetrasubstituted double bond compared to the trisubstituted double bond of 1-cyclooctyl-1-methylethene.

Oxidation Reactions of Tertiary Alcohols: Pathways and Products

Tertiary alcohols are generally resistant to oxidation under typical conditions. libretexts.org This is because they lack a hydrogen atom on the carbon atom that bears the hydroxyl group (the carbinol carbon). libretexts.org Common oxidizing agents such as chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), and pyridinium (B92312) chlorochromate (PCC) require the presence of this hydrogen to proceed with the oxidation to a ketone. libretexts.orgyoutube.com

Therefore, this compound will not undergo oxidation with these reagents under mild conditions. Under harsh conditions, such as high temperatures and the presence of strong oxidizing agents, the carbon-carbon bonds adjacent to the carbinol carbon can be cleaved, leading to a mixture of smaller carboxylic acids and ketones. This process is, however, of limited synthetic utility due to its destructive nature. More modern and specialized oxidation methods may exist but are not standard procedures.

Esterification and Etherification of the Hydroxyl Group

Esterification: The direct esterification of tertiary alcohols like this compound with carboxylic acids, known as Fischer esterification, is generally inefficient. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process catalyzed by acid, but the steric hindrance around the tertiary hydroxyl group significantly slows down the rate of the nucleophilic attack by the alcohol on the protonated carboxylic acid. rug.nl To achieve esterification, more reactive derivatives of carboxylic acids are typically used, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine. chemguide.co.uk

Etherification: The formation of ethers from this compound also faces challenges. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not feasible for producing ethers from tertiary alcohols because the tertiary alkoxide is a strong base and would promote elimination of the alkyl halide rather than substitution. A more viable approach is through an Sₙ1-type reaction where the alcohol is treated with a strong acid in the presence of a primary or secondary alcohol. The tertiary alcohol protonates and forms a stable carbocation, which is then attacked by the other alcohol molecule. Another method involves the palladium-catalyzed allylic etherification of allene (B1206475) derivatives, which could be adapted for specific synthetic routes. rsc.org

Rearrangement Reactions Involving the Cyclooctyl Ring System

The intermediate tertiary carbocation formed during acid-catalyzed reactions of this compound can potentially undergo rearrangements. While the initial tertiary carbocation is relatively stable, rearrangements can occur if they lead to an even more stable carbocation or relieve ring strain. youtube.com In cyclooctyl systems, transannular hydride shifts are a known phenomenon where a hydride ion moves from one carbon atom to another across the ring. amazonaws.com For the carbocation derived from this compound, a 1,5-hydride shift within the cyclooctyl ring could occur, leading to a different tertiary carbocation. amazonaws.com

Furthermore, rearrangements involving the carbon skeleton, such as ring contraction (e.g., from a cyclooctyl to a substituted cycloheptyl system), are also possible, although they are generally less common than hydride shifts unless there is a significant thermodynamic driving force. uvm.edu For instance, the formation of a highly strained polycyclic alkyne can be achieved through the Fritsch–Buttenberg–Wiechell rearrangement of an alkylidene carbene, demonstrating the potential for complex rearrangements in cyclic systems. nih.gov

Nucleophilic Substitution Reactions at the Tertiary Carbon Center

Nucleophilic substitution at the tertiary carbon of this compound predominantly follows an Sₙ1 (substitution, nucleophilic, unimolecular) mechanism. youtube.com This is because the formation of a tertiary carbocation is energetically favorable. youtube.com The reaction requires the conversion of the poor hydroxyl leaving group into a good one. This is typically achieved by protonating the alcohol with a strong acid (like HBr or HCl) to form an alkyloxonium ion, which can then depart as a water molecule. libretexts.org

The resulting tertiary carbocation is then attacked by a nucleophile.

General Sₙ1 Mechanism:

Protonation of the alcohol: The hydroxyl group is protonated by a strong acid.

Formation of the carbocation: The protonated hydroxyl group leaves as a water molecule, forming a tertiary carbocation. This is the rate-determining step. youtube.com

Nucleophilic attack: The nucleophile attacks the electrophilic carbocation.

It is important to note that Sₙ1 reactions are often in competition with E1 elimination reactions, especially at higher temperatures and with weakly nucleophilic bases. acs.org While Sₙ2 reactions are generally considered not to occur at tertiary carbon centers due to steric hindrance, there are rare exceptions in highly constrained systems where carbocation formation is disfavored. acs.orgrsc.org

Electrophilic Reactions and Functionalization of the Cyclooctyl Ring

The cyclooctyl ring in this compound is an alkane and is therefore generally unreactive towards electrophiles. The C-H and C-C single bonds are strong and non-polar. Functionalization of the saturated cyclooctyl ring typically requires more reactive intermediates, such as free radicals. For example, free-radical halogenation (e.g., with Br₂ under UV light) can lead to a mixture of brominated products at various positions on the cyclooctyl ring.

Modern synthetic methods offer alternative strategies for the functionalization of cycloalkanes. For instance, electrochemical approaches for the deconstructive functionalization of cycloalkanols can lead to remotely functionalized ketone products. nih.gov Additionally, electrophilic activation of nitroalkanes can lead to reactions with various carbon-based nucleophiles, offering a pathway for C-H functionalization. frontiersin.org

Kinetic and Thermodynamic Studies of this compound Transformations

Specific kinetic and thermodynamic data for the reactions of this compound are not widely available in the published literature. However, the general principles of chemical kinetics and thermodynamics can be applied to understand its transformations. uclouvain.beuclouvain.be

Kinetics: The rates of the reactions discussed above are influenced by several factors. For Sₙ1 and E1 reactions, the rate-determining step is the formation of the tertiary carbocation. youtube.com The stability of this carbocation, influenced by the electron-donating alkyl groups, lowers the activation energy for this step. Steric hindrance plays a significant role in reactions like esterification, increasing the activation energy and slowing the reaction rate. Catalysts, such as acids in dehydration and esterification, provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. youtube.com

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). In the dehydration of this compound, the formation of the more substituted and thus more stable alkene is thermodynamically favored. youtube.com Esterification reactions are typically equilibrium processes, and the position of the equilibrium can be shifted towards the products by removing water as it is formed, in accordance with Le Châtelier's principle. masterorganicchemistry.com Rearrangement reactions will only occur if the resulting product is thermodynamically more stable.

The Hammond postulate can be used to infer the structure of the transition state. For endergonic steps, such as the formation of the carbocation, the transition state will resemble the high-energy intermediate. youtube.com

Sophisticated Spectroscopic Characterization and Structural Elucidation of 2 Cyclooctylpropan 2 Ol

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-field NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the precise atomic connectivity and three-dimensional structure of molecules in solution. For 2-cyclooctylpropan-2-ol, a suite of advanced 1D and 2D NMR experiments is employed to assign every proton and carbon atom and to understand the molecule's conformational dynamics.

Advanced ¹H and ¹³C NMR Techniques (e.g., DEPT, INADEQUATE)

One-dimensional ¹H and ¹³C NMR spectra provide the initial framework for structural analysis. The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the cyclooctyl ring protons, and the hydroxyl proton. The chemical shifts of these protons are influenced by their local electronic environments. chemistrysteps.com For instance, the protons on the cyclooctyl ring will appear as a complex multiplet due to extensive spin-spin coupling. The two methyl groups are chemically equivalent and would therefore be expected to produce a single, sharp signal. The hydroxyl proton signal can be broad and its chemical shift is often concentration and solvent dependent. msu.edu

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, due to the molecule's symmetry, fewer than the total number of carbon atoms may be observed. pmt.education For example, the two methyl carbons are equivalent and will show a single resonance.

To further differentiate the types of carbon atoms (CH₃, CH₂, CH, and quaternary), Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. libretexts.orglibretexts.org A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) allows for the definitive assignment of each carbon signal. libretexts.orgmagritek.com

DEPT-90: Only shows signals for CH (methine) carbons. libretexts.orgmagritek.com

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed. libretexts.orgmagritek.com

The INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) is a more advanced and less sensitive technique that can directly reveal ¹³C-¹³C connectivities, providing an unambiguous carbon skeleton map. However, due to its low sensitivity, it is often reserved for challenging structural elucidations.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~1.2 | Singlet |

| Cyclooctyl (CH, CH₂) | 1.4 - 1.8 | Multiplet |

| Hydroxyl (OH) | Variable | Singlet (broad) |

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| Methyl (CH₃) | ~25-30 | No Signal | Positive |

| Cyclooctyl (CH₂) | ~26-35 | No Signal | Negative |

| Cyclooctyl (CH) | ~45-55 | Positive | Positive |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the intricate network of covalent bonds and spatial relationships within this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. libretexts.orgwikipedia.orgcolumbia.edu In the COSY spectrum of this compound, cross-peaks would be observed between the protons on adjacent carbons within the cyclooctyl ring, helping to trace the connectivity of this large ring system. huji.ac.ilcam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to. wikipedia.orgpressbooks.publibretexts.org Each cross-peak in the HSQC spectrum represents a C-H bond, providing a definitive link between the ¹H and ¹³C assignments. columbia.edumagritek.com This is particularly useful for resolving the overlapping signals in the proton spectrum of the cyclooctyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. ceitec.czwisc.edu HMBC is instrumental in identifying the connectivity between the isopropyl group and the cyclooctyl ring. For example, correlations would be expected between the methyl protons and the quaternary carbon, as well as the adjacent carbon of the cyclooctyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. nanalysis.comyoutube.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically < 5 Å). nanalysis.com This is particularly valuable for determining the preferred conformation of the flexible cyclooctyl ring and its orientation relative to the bulky tertiary alcohol group. nih.govresearchgate.net

Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation patterns that aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). nih.govspectralworks.comchromatographyonline.com This precision allows for the determination of the elemental composition of the molecular ion, confirming the chemical formula of this compound (C₁₁H₂₂O). uni-saarland.de This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl group (CH₃•): This would result in a stable tertiary carbocation.

Loss of water (H₂O): A common fragmentation for alcohols, leading to the formation of an alkene.

Cleavage of the cyclooctyl ring: This can lead to a series of characteristic fragment ions.

By analyzing these fragmentation pathways, the connectivity of the molecule can be pieced together, corroborating the findings from NMR spectroscopy.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₁H₂₂O | 170.1671 |

| [M-CH₃]⁺ | C₁₀H₁₉O | 155.1436 |

| [M-H₂O]⁺ | C₁₁H₂₀ | 152.1565 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present and a unique "fingerprint" for the compound.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

A broad O-H stretching vibration around 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.

C-H stretching vibrations for the sp³ hybridized carbons of the cyclooctyl and isopropyl groups in the region of 2850-3000 cm⁻¹.

A C-O stretching vibration around 1150-1250 cm⁻¹.

Table 4: Predicted FTIR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch | 3200-3600 | FTIR (strong, broad) |

| C-H Stretch (sp³) | 2850-3000 | FTIR (strong), Raman (strong) |

| C-O Stretch | 1150-1250 | FTIR (strong) |

Chiroptical Spectroscopy (if applicable to chiral analogues or derivatives)

While this compound itself is not chiral, the introduction of a stereocenter, for instance by isotopic labeling or the synthesis of a derivative with a chiral substituent on the cyclooctyl ring, would render it amenable to chiroptical spectroscopic analysis. These techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for the determination of the absolute configuration of chiral molecules. aip.orgacs.orgacs.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. rsc.orgmdpi.com For a chiral analogue of this compound, the hydroxyl group and its electronic transitions would be a key chromophore. aip.orgresearchgate.net The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the stereocenter. mdpi.com Computational modeling, using methods like time-dependent density functional theory (TD-DFT), can predict the ECD spectrum for a given enantiomer. rsc.orgmdpi.com By comparing the experimental ECD spectrum with the calculated spectra for the possible enantiomers, the absolute configuration of the chiral analogue can be unambiguously assigned. acs.orgresearchgate.net

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. acs.orgrsc.org This technique provides detailed information about the three-dimensional structure of a chiral molecule in solution. acs.orgnih.gov For a chiral derivative of this compound, the VCD spectrum would exhibit characteristic bands for the various vibrational modes of the molecule. The stretching vibration of the hydroxyl group (O-H) is a particularly sensitive probe of supramolecular chirality and hydrogen bonding interactions. rsc.orgrsc.org As with ECD, the comparison of experimental VCD spectra with those predicted by quantum chemical calculations allows for the determination of the absolute configuration. acs.orgresearchgate.net The odd-even effect observed in the VCD spectra of homologous series of chiral alcohols highlights the sensitivity of this technique to subtle structural changes. acs.orgresearchgate.net

Integration of Multi-Modal Spectroscopic Data for Definitive Structural Confirmation

The definitive structural confirmation of this compound relies on the synergistic integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the methyl protons, the methine proton on the cyclooctyl ring adjacent to the tertiary carbon, the hydroxyl proton, and the methylene (B1212753) protons of the cyclooctyl ring. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be observed for the two methyl carbons (which are equivalent), the quaternary carbon bearing the hydroxyl group, the methine carbon of the cyclooctyl ring, and the different methylene carbons of the cyclooctyl ring. The chemical shift of the quaternary carbon would be significantly downfield due to the deshielding effect of the attached oxygen atom. docbrown.info

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl Protons | ~1.1-1.3 | Singlet | 6H |

| Cyclooctyl Methylene Protons | ~1.4-1.8 | Multiplet | 14H |

| Cyclooctyl Methine Proton | ~1.8-2.0 | Multiplet | 1H |

| Hydroxyl Proton | Variable (depends on solvent and concentration) | Singlet | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Methyl Carbons | ~25-30 |

| Cyclooctyl Methylene Carbons | ~26-35 |

| Cyclooctyl Methine Carbon | ~45-55 |

| Quaternary Carbon | ~70-75 |

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption would be a broad band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. docbrown.infolibretexts.org The presence of strong C-H stretching absorptions around 2850-2960 cm⁻¹ would confirm the aliphatic nature of the cyclooctyl and isopropyl groups. libretexts.org

Predicted IR Absorptions for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (alkane) | 2850-2960 | Strong |

| C-O (alcohol) | 1000-1260 | Medium |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected, although it may be weak for tertiary alcohols. mdpi.comdocbrown.info Key fragmentation pathways would likely involve the loss of a methyl group (M-15) to form a stable tertiary carbocation, and the loss of a water molecule (M-18). The fragmentation of the cyclooctyl ring would also produce a series of characteristic peaks.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z | Possible Fragment |

| 170 | [C₁₁H₂₂O]⁺ (Molecular Ion) |

| 155 | [C₁₀H₁₉O]⁺ (Loss of CH₃) |

| 152 | [C₁₁H₂₀]⁺ (Loss of H₂O) |

| 111 | [C₈H₁₅]⁺ (Cyclooctyl cation) |

| 59 | [C₃H₇O]⁺ |

By combining the information from these techniques—the connectivity and proton/carbon environments from NMR, the functional groups from IR, and the molecular weight and fragmentation from MS—a definitive and unambiguous structural confirmation of this compound can be achieved.

Computational and Theoretical Investigations of 2 Cyclooctylpropan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energetic stability.

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for optimizing the geometry of medium-sized molecules like 2-cyclooctylpropan-2-ol. nih.govsavemyexams.com DFT calculations determine the electron density of a system to derive its energy and, consequently, its most stable three-dimensional structure.

For this compound, a DFT calculation, typically using a functional like B3LYP and a basis set such as 6-31G*, would be performed to find the global minimum energy geometry. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state on the potential energy surface is located. The output provides a precise description of the molecular structure. For instance, the calculations would define the specific pucker of the cyclooctane (B165968) ring and the orientation of the bulky 2-hydroxyprop-2-yl substituent.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C(ring)-C(subst) | - | - | - | 1.55 |

| C(subst)-O | - | - | - | 1.44 | |

| O-H | - | - | - | 0.97 | |

| C(ring)-H | - | - | - | 1.10 | |

| **Bond Angle (°) ** | C(ring)-C(subst)-C(methyl) | - | - | - | 111.5 |

| C(methyl)-C(subst)-C(methyl) | - | - | - | 110.0 | |

| C(subst)-O-H | - | - | - | 108.5 | |

| Dihedral Angle (°) | H-O-C(subst)-C(ring) | - | - | - | 60.0 (staggered) |

Note: These values are illustrative, based on typical results for similar organic molecules, and represent the kind of data obtained from a DFT geometry optimization.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. libretexts.orgsikhcom.net These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as the "gold standard" in computational chemistry. Common ab initio methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T). researchgate.net

For this compound, high-accuracy single-point energy calculations using a method like CCSD(T) would be performed on the geometries previously optimized by DFT. This approach, known as a DFT//CCSD(T) calculation, provides a more reliable prediction of the relative energies between different conformations of the molecule. This is crucial for understanding the conformational landscape discussed in the next section. These calculations are vital for creating a precise energy profile and determining the likelihood of finding the molecule in any given shape at a certain temperature.

Conformational Analysis and Energy Landscapes of the Cyclooctyl System

The eight-membered cyclooctane ring is highly flexible and can adopt numerous conformations, with the boat-chair family being the most stable. upenn.edunih.gov The presence of a sterically demanding substituent, such as the 2-hydroxyprop-2-yl group, significantly influences the relative energies of these conformations.

Due to the large number of possible conformations, a full quantum mechanical exploration is often computationally prohibitive. Molecular Mechanics (MM) offers a faster alternative. scm.com MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry. A systematic search of the conformational space using MM can identify a set of low-energy candidate structures.

Following the MM search, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound. researchgate.netresearchgate.net MD simulations model the atomic motions over time by solving Newton's equations of motion. upenn.edu This provides insight into how the molecule transitions between different conformations, the stability of these conformations in a solvent, and the time-averaged properties of the system. For example, an MD simulation could reveal how the cyclooctane ring flexes and how the substituent group rotates at room temperature.

The size and nature of a substituent have a profound effect on the conformational preferences of a cycloalkane ring. In cyclohexane, for example, a bulky tert-butyl group strongly prefers an equatorial position to avoid destabilizing steric interactions. upenn.edunmrdb.org By analogy, the 2-hydroxyprop-2-yl group on this compound, which is sterically similar to a tert-butyl group, is expected to dominate the conformational equilibrium of the cyclooctane ring.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformation Family | Substituent Position | Relative Energy (kcal/mol) |

| Boat-Chair | Pseudo-Equatorial | 0.00 (Reference) |

| Boat-Chair | Pseudo-Axial | +5.2 |

| Twist-Boat | Pseudo-Equatorial | +1.5 |

| Crown | - | +7.8 |

Note: This table provides a hypothetical energy landscape based on known principles of conformational analysis for substituted cycloalkanes. The values illustrate the expected energetic penalty for placing a bulky group in a sterically hindered position.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming molecular structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. savemyexams.comdocbrown.info Using the Gauge-Independent Atomic Orbital (GIAO) method on a DFT-optimized geometry, one can calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Such calculations can predict both ¹H and ¹³C NMR spectra. For this compound, this would help assign the signals for the chemically distinct protons and carbons in the flexible ring and the substituent. researchgate.netiastate.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(ring)-H (methine) | ~1.6 - 1.8 | ~45 - 50 |

| C(ring)-H ₂ (methylene) | ~1.4 - 1.6 | ~25 - 35 |

| C(subst)-O-H | ~1.5 - 2.5 (variable) | - |

| C(subst)-CH₃ | ~1.1 - 1.2 | ~28 - 30 |

| C (subst)-OH (quaternary) | - | ~70 - 75 |

Note: These are illustrative predictions based on typical chemical shift ranges for similar functional groups and computational methods. researchgate.netresearchgate.net The exact values would depend on the specific conformation and computational level.

Similarly, the calculation of vibrational frequencies is a standard output of DFT computations. nih.govfaccts.de These calculations produce the normal modes of vibration for the molecule, which correspond to the absorption bands seen in an infrared (IR) spectrum. wisc.edu The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. faccts.de For this compound, this would allow for the assignment of key vibrational modes, such as the characteristic O-H stretch of the alcohol, the C-H stretches of the alkyl groups, and the complex fingerprint region containing the C-C stretching and bending modes of the entire molecule.

Table 4: Selected Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (unscaled) |

| O-H Stretch | R-OH | ~3650 - 3750 |

| C-H Stretch (sp³) | Alkyl | ~2900 - 3100 |

| C-O Stretch | C-OH | ~1150 - 1250 |

| C-H Bend | Methylene (B1212753)/Methyl | ~1350 - 1470 |

| Ring Deformation | Cyclooctyl | ~400 - 800 |

Note: These values represent typical unscaled frequencies obtained from DFT calculations for the indicated functional groups.

Modeling of Reaction Pathways, Transition States, and Reaction Kinetics

Currently, there is a notable absence of publicly available scientific literature detailing the computational modeling of reaction pathways, transition states, and reaction kinetics specifically for this compound. General computational chemistry methodologies provide a framework for how such an investigation could be conducted, but specific data, such as calculated energy barriers or reaction rate constants for this particular compound, are not found in the reviewed scientific databases and literature.

In a typical computational study, researchers would employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction involving this compound. This process would involve:

Enumerating Elementary Steps: Identifying all possible steps in a given reaction, such as dehydration or oxidation.

Optimizing Geometries: Calculating the lowest energy structures for the reactant (this compound), products, and any intermediates.

Locating Transition States: Identifying the highest energy structure along the reaction coordinate between two intermediates. This is a critical step for understanding the kinetics of a reaction.

Calculating Energies: Determining the energies of all species to establish reaction enthalpies and activation energies.

These calculations would yield a reaction coordinate diagram, visually representing the energy changes throughout the reaction. From the activation energies, reaction rate constants could be estimated using Transition State Theory (TST). However, without specific studies on this compound, any discussion of its reaction kinetics remains purely hypothetical.

Table 1: Hypothetical Data for a Dehydration Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| This compound | 0.0 |

| Transition State 1 | Data not available |

| Intermediate (Carbocation) | Data not available |

| Transition State 2 | Data not available |

| Product (Alkene) | Data not available |

Intermolecular Interactions and Solvation Effects on Molecular Behavior

Theoretical investigations in this area would typically involve:

Analysis of Intermolecular Forces: Identifying the types of non-covalent interactions the molecule can participate in. For this compound, these would primarily be van der Waals forces due to the bulky cyclooctyl and propan-2-ol moieties, and hydrogen bonding via the hydroxyl group.

Solvation Models: Using computational models, such as the Polarizable Continuum Model (PCM) or explicit solvent models, to simulate how the presence of a solvent affects the molecule's conformation, stability, and reactivity. The choice of solvent would significantly influence the behavior of the hydroxyl group.

For instance, in a polar protic solvent like water, the hydroxyl group of this compound would act as both a hydrogen bond donor and acceptor, leading to strong interactions with the solvent molecules. In a nonpolar aprotic solvent like hexane, these hydrogen bonding interactions would be absent, and the molecule's behavior would be dominated by weaker van der Waals forces. These solvation effects can have a profound impact on reaction rates and equilibria.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Potential Participating Groups |

| Hydrogen Bonding | Hydroxyl group (-OH) |

| Van der Waals Forces | Cyclooctyl ring, methyl groups |

| Dipole-Dipole Interactions | Hydroxyl group (-OH) |

Without dedicated research, a quantitative analysis of these effects for this compound cannot be provided.

Despite a comprehensive search for scientific literature, patents, and chemical databases, there is a notable lack of specific information regarding the applications of this compound as a synthetic intermediate for the development of novel cyclooctyl-containing architectures, as a precursor for bioactive molecules, for derivatization in material science, or in the construction of complex polycyclic systems.

The available information is limited to database entries that confirm its existence and basic properties. However, detailed research findings on its specific synthetic uses as outlined in the request are not present in the public domain. The scientific literature focuses on other, related compounds or provides general methodologies for the synthesis of molecules with cyclooctyl moieties, without specifically mentioning or utilizing this compound as a starting material or intermediate.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article strictly adhering to the requested outline due to the absence of relevant research data on this compound.

Structure Reactivity Relationships Within 2 Cyclooctylpropan 2 Ol and Its Derivatives

Influence of the Cyclooctyl Ring on the Reactivity of the Tertiary Hydroxyl Group

The cyclooctyl ring, a large and conformationally flexible moiety, exerts a significant influence on the reactivity of the tertiary hydroxyl group in 2-cyclooctylpropan-2-ol. This influence is primarily manifested in reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions. The stability of the resulting tertiary carbocation is a critical determinant of the reaction rate.

The large size of the cyclooctyl group also introduces considerable steric hindrance around the reactive center. This steric bulk can impede the approach of nucleophiles or bases, potentially slowing down reactions that require external attack. However, in reactions where the leaving group departs first (SN1/E1), this steric hindrance primarily influences the subsequent steps, such as the regioselectivity of elimination.

The conformational flexibility of the cyclooctyl ring allows it to adopt various conformations to minimize steric strain in the transition state. This flexibility, compared to the more rigid cyclohexyl ring, can facilitate reactions that involve a change in geometry at the reaction center.

Steric and Electronic Effects of the 2-Propanyl Substituent

Electronically, the alkyl groups of the 2-propanyl substituent are electron-donating through an inductive effect. This electron-donating nature helps to stabilize the adjacent carbocation that forms upon protonation and subsequent loss of water in reactions like dehydration. acs.org This stabilization lowers the activation energy for carbocation formation, making tertiary alcohols like this compound more reactive than primary or secondary alcohols in reactions that proceed via an SN1 or E1 mechanism. acs.org

The combination of the steric bulk and the electronic-donating properties of the 2-propanyl group makes the conjugate base, 2-cyclooctylpropan-2-oxide, a strong, non-nucleophilic base. The steric hindrance prevents it from readily participating in nucleophilic substitution reactions.

Comparative Analysis with Other Cycloalkyl-Substituted Alcohols

To better understand the reactivity of this compound, it is useful to compare it with other cycloalkyl-substituted tertiary alcohols. The reactivity of these alcohols in reactions such as dehydration and solvolysis is highly dependent on the stability of the intermediate carbocation, which is influenced by the ring size.

Dehydration Reactions:

The acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. The relative rates of dehydration are therefore indicative of the stability of the corresponding carbocations. While specific kinetic data for the dehydration of this compound is scarce, studies on related systems like 1-methylcyclopentanol (B105226) show that these reactions readily occur. medium.comresearchgate.net The dehydration of more complex alcohols can lead to a mixture of alkene products, with the distribution often governed by the relative stability of the possible alkenes (Zaitsev's rule) and steric factors. scispace.com

Solvolysis Reactions:

The rates of solvolysis of tertiary cycloalkyl derivatives provide a quantitative measure of carbocation stability. As mentioned earlier, the solvolysis of 1-chloro-1-methylcyclohexane (B1295254) is significantly slower than that of its cyclopentyl and cycloheptyl analogues. echemi.com This is due to the greater increase in ring strain when going from the sp³-hybridized ground state to the sp²-hybridized transition state in the six-membered ring. In contrast, the five- and seven-membered rings experience a relief of strain. For the cyclooctyl system, the rate of solvolysis is expected to be faster than that of the cyclohexyl derivative, influenced by a combination of I-strain and potential transannular stabilization of the carbocation.

The following table, while not containing data for this compound directly due to a lack of available literature, illustrates the general trend of reactivity for tertiary cycloalkyl systems in solvolysis. The data is for the solvolysis of 1-chloro-1-methylcycloalkanes in 80% ethanol (B145695) at 25°C.

| Cycloalkyl Group | Relative Rate of Solvolysis |

|---|---|

| Cyclopentyl | 44 |

| Cyclohexyl | 1 |

| Cycloheptyl | 40 |

Esterification:

The direct esterification of tertiary alcohols with carboxylic acids is generally difficult due to their propensity to undergo elimination (dehydration) under the acidic conditions typically employed for Fischer-Speier esterification. google.comwikipedia.org However, alternative methods, such as reaction with acyl chlorides or acid anhydrides, or the use of specific catalysts, can be employed to form esters from tertiary alcohols. sioc-journal.cnresearchgate.net The steric hindrance presented by the bulky cyclooctyl and 2-propanyl groups would likely necessitate more forcing conditions or specialized reagents to achieve efficient esterification compared to less hindered tertiary alcohols.

Sustainable Chemistry and Green Synthesis Perspectives for 2 Cyclooctylpropan 2 Ol

Development of Environmentally Benign Synthetic Routes

The traditional and most direct method for synthesizing a tertiary alcohol like 2-cyclooctylpropan-2-ol is the Grignard reaction. purdue.edubyjus.com This involves the reaction of a ketone with an organomagnesium halide. For this compound, two primary Grignard pathways exist:

Route A: The reaction of a cyclooctylmagnesium halide (e.g., cyclooctylmagnesium bromide) with acetone (B3395972). socratic.org

Route B: The reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with cyclooctyl methyl ketone.

While effective, the Grignard reaction has environmental drawbacks, including the use of volatile and flammable ether solvents and the generation of magnesium salt byproducts. umb.edunih.gov

To address these limitations, researchers are developing more environmentally benign alternatives for tertiary alcohol synthesis. These emerging technologies, while not yet specifically applied to this compound, represent the future of sustainable synthesis:

Visible-Light-Mediated Synthesis: Recent studies have shown the synthesis of tertiary alcohols in water, an environmentally benign solvent, using visible light. rsc.org This method avoids harsh reagents and flammable organic solvents, representing a significant step forward in green chemistry. rsc.org

Metal-Free Oxidative Cyclization: Another innovative approach involves the multicomponent oxidative cyclization using molecular oxygen as both the oxidant and the oxygen source. acs.org This metal- and catalyst-free method offers a highly atom-economical and sustainable route to cyclic tertiary alcohols. acs.org

Mechanochemistry: The use of ball milling to conduct chemical reactions, known as mechanochemistry, can significantly reduce or eliminate the need for solvents. nih.govrsc.org This technique has been successfully applied to generate Grignard reagents and conduct subsequent reactions under solvent-free or liquid-assisted grinding (LAG) conditions, which drastically cuts down on solvent waste. nih.govsioc-journal.cnmdpi.com

Catalytic Routes in Green Solvents: One-pot syntheses combining catalysis with the use of deep eutectic solvents (DESs), which are biodegradable and low-cost, are being explored. For instance, a ruthenium-catalyzed isomerization of an allylic alcohol followed by a Grignard addition has been performed in a DES to produce tertiary alcohols with high yield and atom economy. rsc.org

Catalytic Hydrogenation Strategies for Reduced Waste Generation

Catalytic hydrogenation is a cornerstone of green chemistry, typically involving the addition of hydrogen (H₂) across a double bond or to a carbonyl group using a metal catalyst. This method is highly atom-economical, as it adds only hydrogen atoms, producing water as the sole byproduct in some cases.

However, the direct synthesis of a tertiary alcohol like this compound via catalytic hydrogenation of a simple ketone is not feasible. Catalytic hydrogenation of aldehydes and ketones yields primary and secondary alcohols, respectively. libretexts.org

Furthermore, advanced catalytic strategies that reduce waste are continually being developed:

Borrowing Hydrogen Catalysis: This sophisticated methodology allows for the amination of alcohols by temporarily "borrowing" hydrogen from the alcohol to form a transient carbonyl intermediate, which then reacts with an amine. acs.org While this specific application leads to amino alcohols, the principle of using catalysts to facilitate transformations without stoichiometric activators or protecting groups is a key strategy for waste reduction that could be adapted to other synthetic sequences. acs.org

CO₂ Hydrogenation: On a broader scale, the catalytic hydrogenation of carbon dioxide (CO₂) to produce higher alcohols is a major area of research for creating value-added chemicals from a greenhouse gas. acs.orgrsc.orgrug.nl While not a direct route to a specific molecule like this compound, this technology underscores the power of catalysis to transform waste streams into valuable chemical feedstocks.

Exploration of Green Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional Grignard reactions for synthesizing this compound would typically use diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comd-nb.info These solvents pose significant hazards; diethyl ether is extremely flammable, while THF can form explosive peroxides and is water-miscible, complicating product extraction and solvent recovery. d-nb.info

The principles of green chemistry drive the search for safer, more sustainable solvent alternatives and solvent-free methods.

Green Solvents for Grignard Reactions: Significant research has identified greener ether alternatives that are suitable for Grignard reactions:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a promising substitute for THF. sigmaaldrich.comrsc.org It has a lower tendency to form peroxides and is immiscible with water, which simplifies aqueous work-ups and allows for easier solvent recycling. rsc.orgrsc.org

Cyclopentyl Methyl Ether (CPME): CPME is another hydrophobic ether solvent that is more stable against peroxide formation than THF and 2-MeTHF. d-nb.infosigmaaldrich.com Its higher boiling point and low water solubility also contribute to safer handling and easier recovery. d-nb.inforsc.org

| Solvent | Source | Key Green Advantages | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) | Renewable source, less prone to peroxide formation, water immiscible (easier work-up). | sigmaaldrich.comrsc.orgrsc.org |

| Cyclopentyl Methyl Ether (CPME) | Petroleum-based (from cyclopentene) | Resistant to peroxide formation, stable, hydrophobic (easier work-up and recovery). | d-nb.infosigmaaldrich.comrsc.org |

| Ionic Liquids (ILs) | Synthetic | Reusable, non-flammable, can act as both solvent and catalyst. | derpharmachemica.com |

| Water | Natural | Most environmentally benign solvent; suitable for novel methods like visible-light-mediated synthesis. | rsc.org |

Solvent-Free Reaction Conditions: An even greener approach is to eliminate the bulk solvent entirely.

Mechanochemistry (Ball Milling): As mentioned previously, mechanochemical methods can be used to prepare Grignard reagents and perform subsequent reactions without a solvent. nih.govrsc.org The mechanical energy from grinding activates the magnesium surface directly, avoiding the need for a solvent to facilitate the reaction. sioc-journal.cnmdpi.com This dramatically reduces waste and energy consumption associated with heating and distilling large solvent volumes. rsc.org

Non-Catalytic, Solvent-Free Synthesis: For some reactions, high temperatures can be used to drive a reaction between liquid substrates without any solvent or catalyst, simplifying the process and purification. mdpi.com While this is typically applied to reactions like esterification, the principle of minimizing components is a core green strategy.

Atom Economy and Process Efficiency in this compound Synthesis

Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. acs.orggreenchemistry-toolkit.org It is calculated as:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% youtube.com

Let's calculate the theoretical atom economy for the synthesis of this compound via Route A (Cyclooctylmagnesium bromide + Acetone):

Reactants:

Cyclooctyl bromide (C₈H₁₅Br): MW = 207.13 g/mol

Magnesium (Mg): MW = 24.31 g/mol

Acetone (C₃H₆O): MW = 58.08 g/mol

Products:

Desired Product: this compound (C₁₁H₂₂O): MW = 170.29 g/mol evitachem.com

Byproduct (after H₂O workup): Mg(OH)Br: MW = 121.22 g/mol

Total Reactant Mass = 207.13 + 24.31 + 58.08 = 289.52 g/mol Atom Economy = (170.29 / 289.52) x 100% = 58.8%

This calculation shows that even with a 100% chemical yield, over 40% of the reactant mass is converted into an inorganic waste product. Improving atom economy involves designing reactions that are catalytic rather than stoichiometric and that minimize byproducts. acs.org

| Reaction Type | General Example | Theoretical Atom Economy | Relevance to this compound Synthesis |

|---|---|---|---|

| Grignard Reaction | R-MgX + Ketone → Tertiary Alcohol | Moderate (~50-70%) due to stoichiometric Mg byproduct. | The most direct, but not most atom-economical, route. |

| Catalytic Hydrogenation | Substrate + H₂ → Product | 100% | Not directly applicable for tertiary alcohol synthesis from a ketone, but can be used for precursor synthesis. |

| Rearrangement | A → B | 100% | Potentially highly efficient if a suitable precursor could be designed. |

Chemical Yield: The actual amount of product obtained versus the theoretical maximum.

Energy Consumption: Processes that run at lower temperatures and pressures are more efficient and sustainable. mdpi.com Mechanochemical and photocatalytic methods often require less thermal energy input than traditional reflux reactions. rsc.orgrsc.org

Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. greenchemistry-toolkit.org The use of green solvents that can be recycled and the elimination of solvents altogether drastically improve (i.e., lower) the PMI.

Safety and Simplicity: Reducing the number of steps, avoiding hazardous reagents, and simplifying purification (e.g., avoiding column chromatography) all contribute to a more efficient and sustainable process. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclooctylpropan-2-ol, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis of tertiary alcohols like this compound often involves Grignard reactions, where cyclooctylmagnesium bromide reacts with acetone. Key steps include:

- Reagent Preparation : Ensure anhydrous conditions for Grignard reagent synthesis to avoid side reactions (e.g., hydrolysis) .

- Quenching and Purification : Use ice-cold dilute acid for quenching, followed by liquid-liquid extraction and fractional distillation. Purity can be verified via TLC (Rf comparison with standards) and gas chromatography .

- Reproducibility : Document reaction parameters (temperature, solvent ratios) and characterize intermediates (e.g., NMR for cyclooctylmagnesium bromide) to enable replication .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H NMR should show a singlet for the tertiary alcohol proton (~1.2 ppm) and cyclooctyl protons (1.4–2.2 ppm). <sup>13</sup>C NMR confirms the quaternary carbon (~70 ppm) and cyclooctyl carbons .

- IR Spectroscopy : A broad O–H stretch (~3200–3600 cm⁻¹) and C–O stretch (~1050–1150 cm⁻¹) are critical. Compare with reference spectra to validate purity .

- Mass Spectrometry : Look for a molecular ion peak at m/z corresponding to C₁₁H₂₂O (M⁺ = 170.3) and fragmentation patterns (e.g., loss of H₂O) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in a cool, ventilated area away from strong oxidizers and direct sunlight to prevent decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For large-scale reactions, employ fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC NMR to assign overlapping signals) .

- Isomer Identification : If unexpected peaks arise (e.g., diastereomers from cyclooctyl stereochemistry), employ chiral chromatography or computational modeling (DFT for energy minimization) .

- Data Transparency : Publish raw spectral data in supplementary materials to allow peer scrutiny .

Q. What experimental design strategies optimize the study of this compound’s reactivity under varying conditions?

- Methodological Answer :

- Kinetic Studies : Monitor acid-catalyzed dehydration (e.g., H₂SO₄) via GC-MS to track alkene formation. Vary temperature (25–80°C) and acid concentration to establish rate laws .

- Solvent Effects : Compare reaction outcomes in polar aprotic (e.g., DMSO) vs. nonpolar solvents to assess steric and electronic influences .

- Control Experiments : Include blanks (no catalyst) and reference compounds (e.g., 2-methylpropan-2-ol) to isolate cyclooctyl-specific effects .

Q. How can computational methods predict this compound’s interactions in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model lipid membrane interactions using force fields (e.g., CHARMM) to assess permeability .

- Docking Studies : Screen against protein targets (e.g., enzymes) using AutoDock Vina to identify potential binding sites .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity, guiding in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.